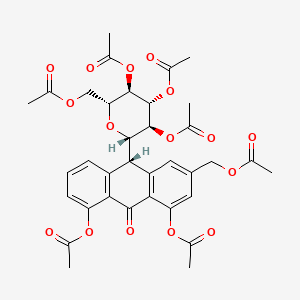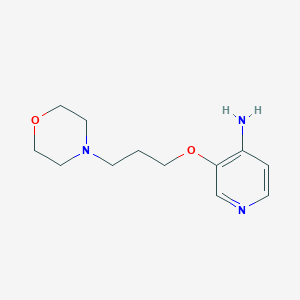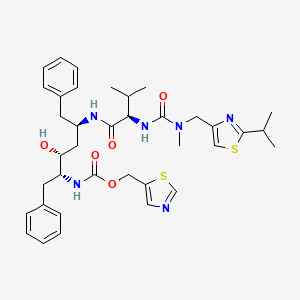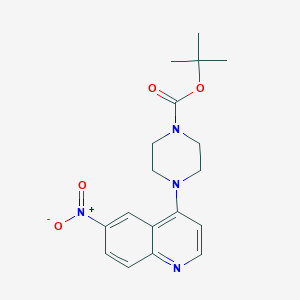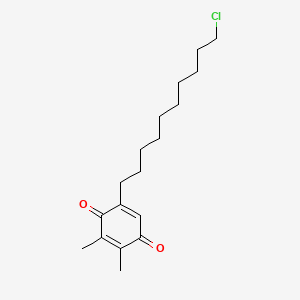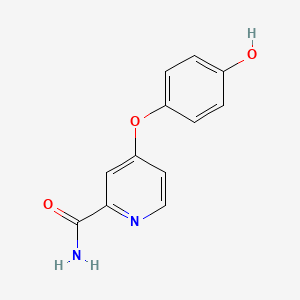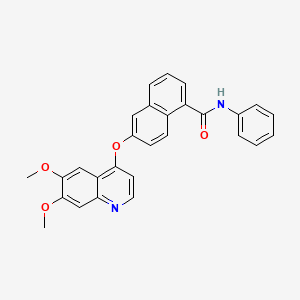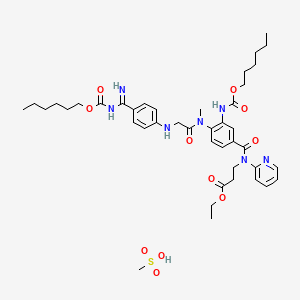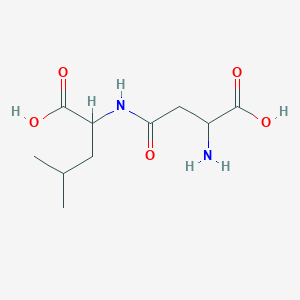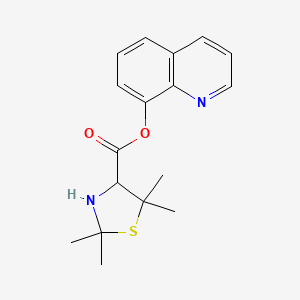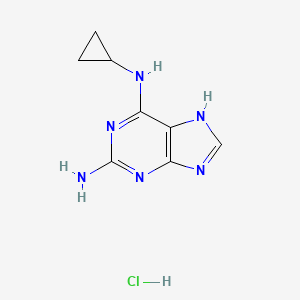
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is a chemical compound with the molecular formula C8H10N6·HCl and a molecular weight of 226.666 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2-amino-6-chloropurine and cyclopropylamine. The reaction involves adding an acid to the reaction mixture to form a sparingly soluble salt of 2-amino-6-cyclopropylamino-9H-purine, which is then crystallized to improve the isolation yield. This method is suitable for industrial production due to its high yield and reduced purification load.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized to ensure high purity and yield, making it cost-effective for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{Novel salts of (1S,4R)-cis-4- 2-amino-6- (cyclopropylamino-9H-purin-9 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.
Reduction: Reduction reactions typically result in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biological studies to understand the mechanisms of purine metabolism.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is similar to other purine derivatives, such as abacavir and cyclopropylaminopurine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the cyclopropylamino group contributes to its distinct chemical behavior and biological activity.
Comparaison Avec Des Composés Similaires
Abacavir
Cyclopropylaminopurine
Other purine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H11ClN6 |
|---|---|
Poids moléculaire |
226.67 g/mol |
Nom IUPAC |
6-N-cyclopropyl-7H-purine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;/h3-4H,1-2H2,(H4,9,10,11,12,13,14);1H |
Clé InChI |
HXTGHWDAJRWAGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=NC3=C2NC=N3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
